molecular formula C11H12F3NO6S2 B1674319 Ladarixin CAS No. 849776-05-2

Ladarixin

Numéro de catalogue B1674319
Numéro CAS: 849776-05-2
Poids moléculaire: 375.3 g/mol
Clé InChI: DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Ladarixin has a wide range of scientific research applications, including:

Mécanisme D'action

Ladarixin exerts its effects by inhibiting the activity of the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the recruitment and activation of immune cells, which play a crucial role in inflammation and tumor progression. By blocking these receptors, this compound can reduce inflammation, inhibit tumor growth, and modulate immune responses . The inhibition of CXCR1 and CXCR2 affects various signaling pathways, including the AKT and NF-kB pathways, which are critical for cell survival and proliferation .

Safety and Hazards

In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .

Orientations Futures

Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that this compound has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for this compound are expected to be announced soon .

Analyse Biochimique

Biochemical Properties

Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .

Cellular Effects

This compound has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, this compound can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .

Dosage Effects in Animal Models

In animal models, this compound has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration

Metabolic Pathways

It is known that this compound inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.

Subcellular Localization

As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ladarixin can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by their coupling and functionalization. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ladarixin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Comparaison Avec Des Composés Similaires

Ladarixin is unique in its dual inhibition of both CXCR1 and CXCR2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:

This compound’s ability to inhibit both CXCR1 and CXCR2 makes it a versatile and effective compound for modulating immune responses and treating various diseases .

Propriétés

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234030
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849776-05-2
Record name Ladarixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladarixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADARIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladarixin
Reactant of Route 2
Reactant of Route 2
Ladarixin
Reactant of Route 3
Reactant of Route 3
Ladarixin
Reactant of Route 4
Reactant of Route 4
Ladarixin
Reactant of Route 5
Reactant of Route 5
Ladarixin
Reactant of Route 6
Ladarixin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.